molecular formula C12H10Cl2N2O B3358260 1-[[2-(2,4-Dichlorophenyl)oxiran-2-yl]methyl]imidazole CAS No. 78202-37-6

1-[[2-(2,4-Dichlorophenyl)oxiran-2-yl]methyl]imidazole

Cat. No. B3358260
CAS RN: 78202-37-6
M. Wt: 269.12 g/mol
InChI Key: ZAVMDRXJGWFIHI-UHFFFAOYSA-N
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Description

“1-[[2-(2,4-Difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole” is a compound that has been used in the synthesis of azole antifungal drugs . It’s also known as oxirane 3 .


Synthesis Analysis

The synthesis of oxirane 3 was accomplished in two steps. First, 1H-1,2,4-triazole was reacted with 2,4-difluoro-a-chloroacetophenone in the presence of K2CO3 in refluxing toluene to provide compound 2. Then, compound 2 was treated with trimethylsulfoxonium iodide (TMSI) in aqueous NaOH and toluene to provide oxirane 3 .


Molecular Structure Analysis

The molecule has a stepped conformation with nearly parallel triazole and phenyl rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1H-1,2,4-triazole with 2,4-difluoro-a-chloroacetophenone to produce compound 2, followed by the reaction of compound 2 with trimethylsulfoxonium iodide (TMSI) to produce oxirane 3 .


Physical And Chemical Properties Analysis

Oxirane 3 was previously isolated as an oil, but it was crystallized from (DCM/MeOH) for characterization . The compound has a molecular weight of 333.32 .

Future Directions

The development of new and clinically useful antifungal azoles, including those derived from this compound, is considered an attractive approach for the treatment of systemic fungal infections .

properties

IUPAC Name

1-[[2-(2,4-dichlorophenyl)oxiran-2-yl]methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c13-9-1-2-10(11(14)5-9)12(7-17-12)6-16-4-3-15-8-16/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVMDRXJGWFIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382704
Record name AG-H-13688
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78202-37-6
Record name AG-H-13688
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cooled solution of (-)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2,3-propanediol (5.4 g) in pyridine (50 ml) was added dropwise methanesulfonyl chloride (2.15 g). The reaction mixture was stirred at 0°-10° C. for 2 hours. An ice-cooled solution of 85.5% potassium hydroxide (3.7 g) in methanol (60 ml) was added dropwise thereto, and then the mixture was stirred at 0°-10° C. for 1 hour. The solvent was removed in vacuo, and the residue was extracted with chloroform. The extract was washed with water, dried over magnesium sulfate and evaporated to give a red oil. The oily residue was purified by chromatography on silica gel (60 g) with chloroform as a solvent and recrystallized from ether-hexane to give (-)-2-(2,4-dichlorophenyl)-2-(imidazol-1-yl)methyloxirane (4.3 g) as colorless needles. Yield, 84.6%. M.P., 107°-108.5° C. [α]D21.5, -8.4° (C=1.0, MeOH).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.7 g
Type
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60 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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